

Texaline Alkaloid: A Technical Guide to its Discovery, Synthesis, and Biological Re-evaluation

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Compound of Interest

Compound Name: *Texaline*

Cat. No.: *B1683118*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxazole alkaloid, **Texaline**. It details the history of its discovery, the initial claims of its biological activity, and the subsequent synthetic efforts that led to a re-evaluation of its therapeutic potential. This document consolidates all available quantitative data, presents detailed experimental protocols for its synthesis, and clarifies the historical discrepancies surrounding its bioactivity.

Introduction and History

Texaline is a naturally occurring oxazole-containing alkaloid. The history of **Texaline** is marked by an intriguing narrative of initial discovery and reported biological activity, which was later challenged by synthetic and re-evaluation studies. This guide aims to provide a clear and technically detailed timeline of these events.

Discovery and Initial Characterization

Texaline was first isolated from the plants *Amyris texana* and *Amyris elemifera*, both belonging to the Rutaceae family. The initial report of its discovery and structure elucidation was published in 1988 by Dominguez, X. A., et al.[1]. This foundational work established **Texaline** as a new natural product.

Initial Biological Activity and Subsequent Re-evaluation

The initial report of **Texaline**'s discovery was accompanied by a personal communication from the authors claiming that the compound exhibited antimycobacterial activity against *Mycobacterium tuberculosis*, *M. avium*, and *M. kansasii* with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. This claim positioned **Texaline** as a potential lead compound for antitubercular drug discovery.

However, a 2005 study by Giddens, A. C., et al., which involved the first reported total synthesis of **Texaline**, found the synthetic compound to be inactive in their antimycobacterial assays[2][3]. This subsequent study highlighted the critical importance of synthetic verification in natural product drug discovery.

Physicochemical and Spectroscopic Data

Texaline is a diaryloxazole with the IUPAC name 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₃	[PubChem CID: 473253]
Molecular Weight	266.25 g/mol	[PubChem CID: 473253]
Appearance	Not Reported (Natural); White Solid (Synthetic)	[3]
Melting Point	167-169 °C (Synthetic)	[3]

Spectroscopic Data

The following table summarizes the available spectroscopic data for synthetic **Texaline**. The data from the original isolation by Dominguez et al. is not fully available in accessible literature.

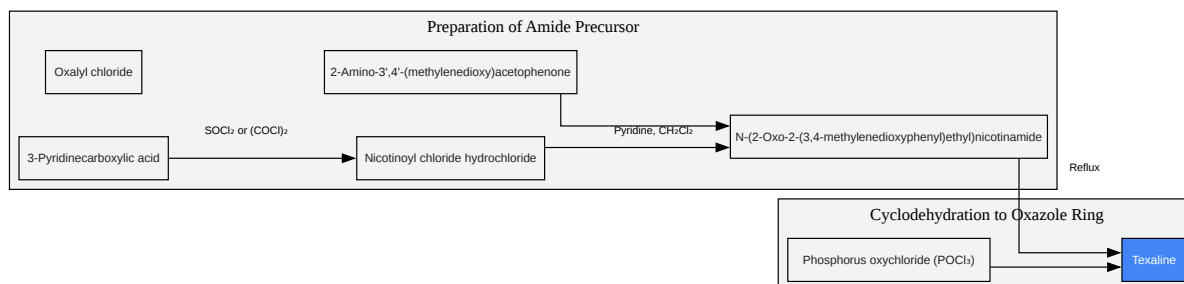
Technique	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 9.30 (1H, d, J=1.8 Hz), 8.75 (1H, dd, J=4.8, 1.5 Hz), 8.40 (1H, dt, J=8.0, 1.9 Hz), 7.46 (1H, dd, J=8.0, 4.8 Hz), 7.39 (1H, s), 7.20 (1H, d, J=1.7 Hz), 7.14 (1H, dd, J=8.1, 1.7 Hz), 6.91 (1H, d, J=8.1 Hz), 6.04 (2H, s)	[3]
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)	m/z 267.0768 (M+H) ⁺ , calculated for C ₁₅ H ₁₁ N ₂ O ₃ : 267.0770	[3]

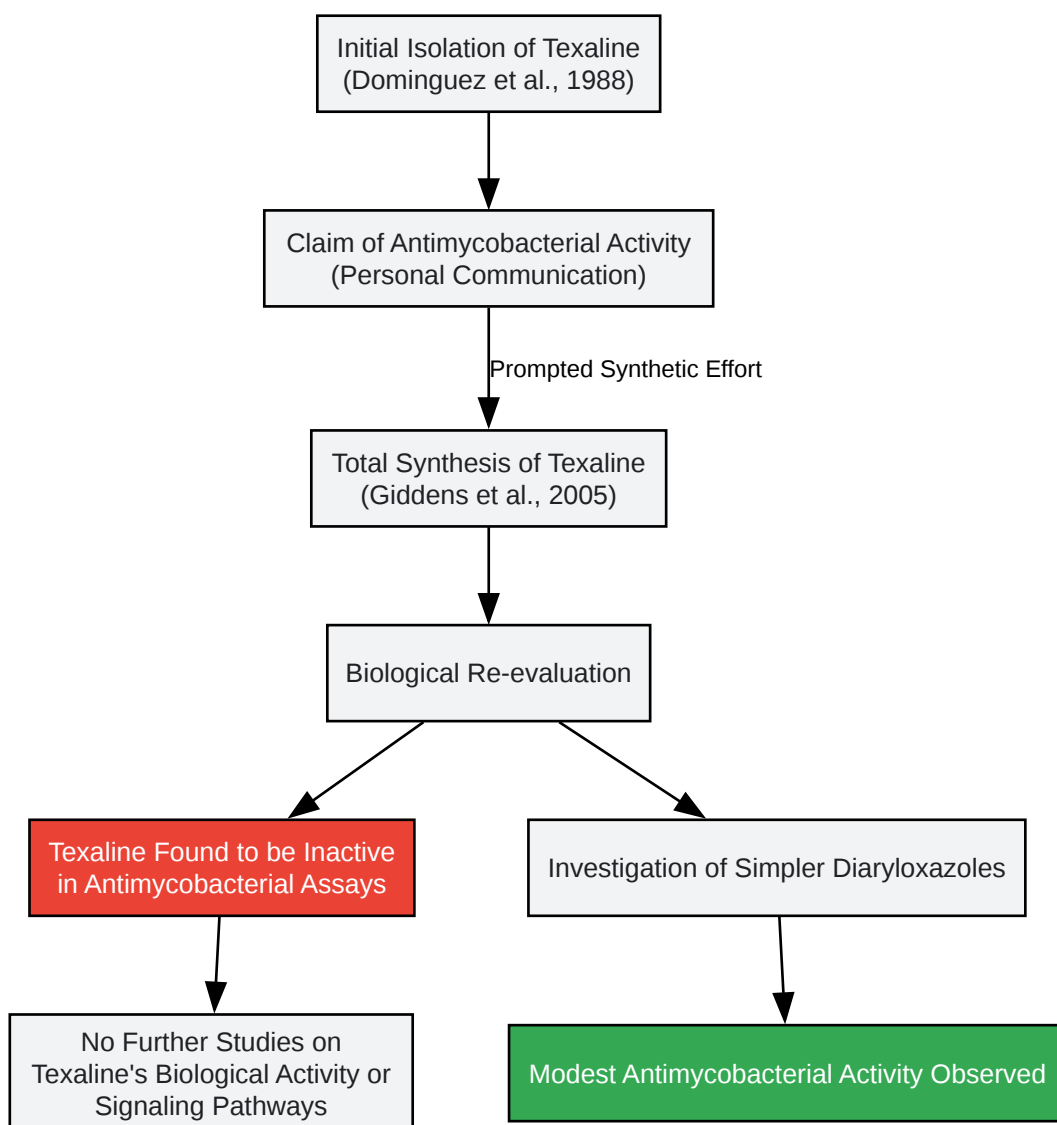
Experimental Protocols

Synthesis of Texaline (Giddens et al., 2005)

The first total synthesis of **Texaline** was achieved by Giddens et al. and served to confirm its structure and enabled the re-evaluation of its biological activity[2][3]. The synthetic route is a key aspect of **Texaline**'s history.

Experimental Workflow for the Synthesis of **Texaline**





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References

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- 2. [researchgate.net \[researchgate.net\]](#)

- 3. Synthesis and structure-activity relationships of 3,5-diarylisoaxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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